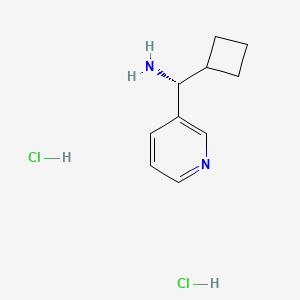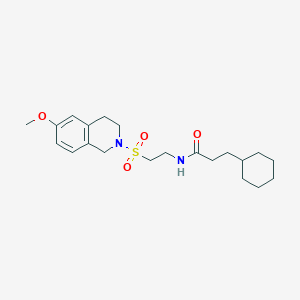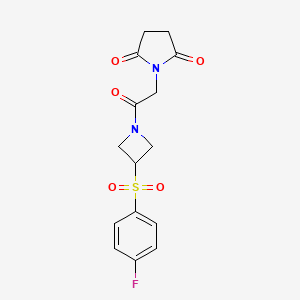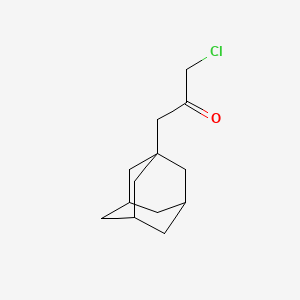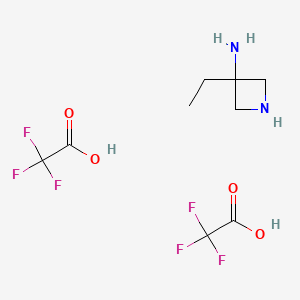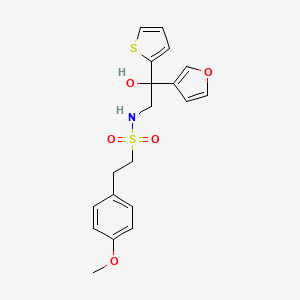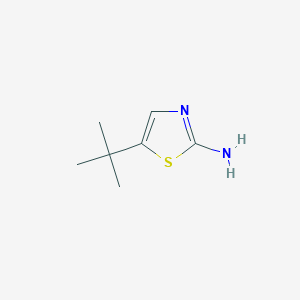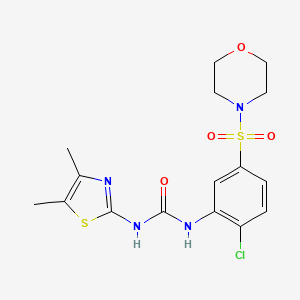
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H19ClN4O4S2 and its molecular weight is 430.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticholinesterase and Antioxidant Activities
Compounds structurally related to 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. These studies revealed potent inhibitory activities against both cholinesterases, highlighting their potential in managing conditions like Alzheimer's disease. Additionally, these compounds displayed significant antioxidant activities, suggesting a dual role in neuroprotection by mitigating oxidative stress alongside enzyme inhibition (Kurt et al., 2015).
Cytokinin-like Activity in Plant Morphogenesis
In the realm of agricultural and plant biology research, certain urea derivatives have been identified as potent cytokinins—plant hormones that regulate cell division and differentiation. This discovery is instrumental for in vitro plant morphogenesis studies, offering a synthetic alternative to naturally occurring cytokinins. These urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been extensively used to control plant growth and development, presenting a valuable tool for agricultural biotechnology (Ricci & Bertoletti, 2009).
Antitumor and Antimicrobial Activities
Novel thiazolyl urea derivatives related to 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea have been synthesized and assessed for their antitumor and antimicrobial properties. These studies indicate promising antitumor activities against various cancer cell lines, underscoring the potential of these compounds in cancer therapy. Furthermore, certain derivatives have demonstrated potent antimicrobial effects, suggesting a broad spectrum of bioactivity that could be exploited in the development of new therapeutic agents (Ling et al., 2008).
Anticonvulsant Activity
Research into urea/thiourea derivatives has also uncovered their anticonvulsant properties. These compounds have been tested in models of epilepsy, showing effectiveness in controlling seizures. This suggests a potential therapeutic use for urea derivatives in the treatment of epilepsy, contributing to the development of new anticonvulsant drugs (Thakur et al., 2017).
Inhibition of FGF Receptor-1 Tyrosine Kinase
Urea derivatives have also been investigated for their ability to inhibit the FGF receptor-1 tyrosine kinase, a target implicated in various forms of cancer. This research highlights the potential of urea derivatives as selective inhibitors that could serve as the basis for new cancer treatments focused on targeting specific growth factor receptors (Thompson et al., 2000).
Eigenschaften
IUPAC Name |
1-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S2/c1-10-11(2)26-16(18-10)20-15(22)19-14-9-12(3-4-13(14)17)27(23,24)21-5-7-25-8-6-21/h3-4,9H,5-8H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXXLAEZXHWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

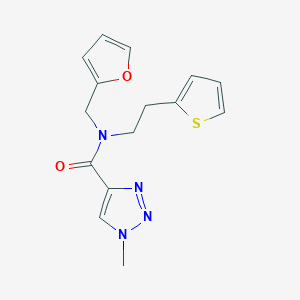
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)
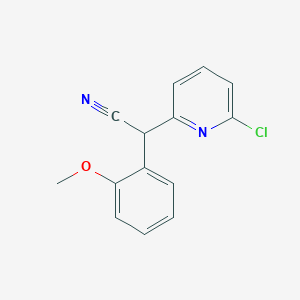
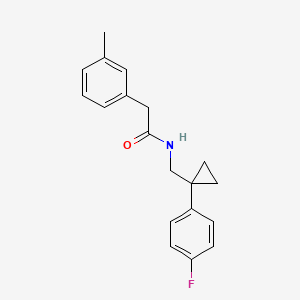
![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

